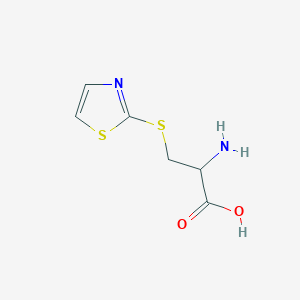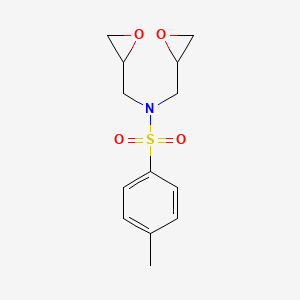![molecular formula C21H30N2O5S B12088025 5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B12088025.png)
5-[2-[3-(2-Ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homo Tamsulosin is a chemical compound that is structurally related to Tamsulosin, a well-known medication used to treat benign prostatic hyperplasia and other urinary conditions. Homo Tamsulosin is an alpha-1A and alpha-1B adrenergic receptor antagonist, which means it works by blocking these receptors to relax smooth muscle in the prostate and bladder, improving urinary flow.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Homo Tamsulosin involves several steps, starting from 2-ethoxyphenol. The key steps include:
Etherification: 2-ethoxyphenol is reacted with an alkyl halide in the presence of a base to form an ether.
Amination: The ether is then reacted with an amine to introduce the amino group.
Sulfonation: The resulting compound is sulfonated using a sulfonating agent to form the sulfonamide group.
Methoxylation: Finally, the compound is methoxylated to introduce the methoxy group.
Industrial Production Methods
Industrial production of Homo Tamsulosin typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes:
Batch Reactors: Using batch reactors for controlled reactions.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Homo Tamsulosin undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced to form reduced derivatives.
Substitution: Undergoes substitution reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of Homo Tamsulosin, such as oxidized, reduced, and substituted forms, which may have different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Homo Tamsulosin has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of structural modifications on adrenergic receptor antagonism.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for potential therapeutic applications in treating urinary disorders and other conditions.
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Wirkmechanismus
Homo Tamsulosin exerts its effects by selectively blocking alpha-1A and alpha-1B adrenergic receptors. This leads to the relaxation of smooth muscle in the prostate and bladder, improving urinary flow and reducing symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B receptors, and the pathways involved are related to smooth muscle contraction and relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: The parent compound, used to treat benign prostatic hyperplasia.
Silodosin: Another alpha-1A adrenergic receptor antagonist with similar therapeutic applications.
Alfuzosin: An alpha-1 adrenergic receptor antagonist used for similar indications.
Uniqueness
Homo Tamsulosin is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds. These modifications can affect its selectivity, potency, and side effect profile, making it a valuable compound for research and potential therapeutic use.
Eigenschaften
Molekularformel |
C21H30N2O5S |
|---|---|
Molekulargewicht |
422.5 g/mol |
IUPAC-Name |
5-[2-[3-(2-ethoxyphenoxy)propylamino]propyl]-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C21H30N2O5S/c1-4-27-18-8-5-6-9-19(18)28-13-7-12-23-16(2)14-17-10-11-20(26-3)21(15-17)29(22,24)25/h5-6,8-11,15-16,23H,4,7,12-14H2,1-3H3,(H2,22,24,25) |
InChI-Schlüssel |
SQOCZDWIAGIVEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (6S)-3,6-dimethyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate](/img/structure/B12087944.png)

![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)


![2'-Amino-3'-chloro-4'-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12087980.png)
![1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12087989.png)
![potassium;[(E)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhex-5-enylideneamino] sulfate](/img/structure/B12087992.png)
![7-chloro-5H-pyridazino[4,5-b]quinoline-1,4,10-trione](/img/structure/B12088005.png)


